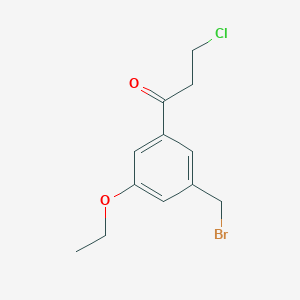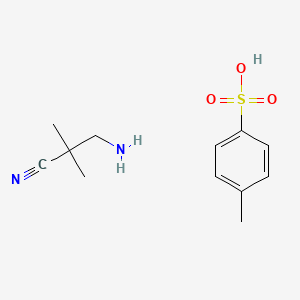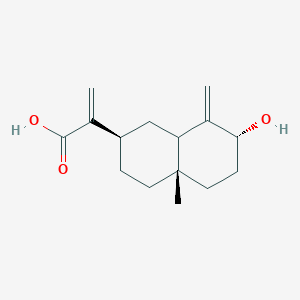
Viscic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Viscic acid is an organic compound with the molecular formula C15H22O3 . It is a carboxylic acid with a unique structure that includes a decahydronaphthalene ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
Viscic acid can be synthesized through several methods. One common approach involves the hydrolysis of nitriles or the carboxylation of organometallic intermediates . These methods typically start with an organic halogen compound, which is then converted into the desired carboxylic acid.
Industrial Production Methods
In industrial settings, the production of carboxylic acids like this compound often involves large-scale chemical reactions under controlled conditions. The specific details of the industrial production methods for this compound are not widely documented, but they likely involve similar principles to those used in laboratory synthesis, scaled up for mass production .
Chemical Reactions Analysis
Types of Reactions
Viscic acid, like other carboxylic acids, can undergo a variety of chemical reactions, including:
Oxidation: this compound can be oxidized to form various products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into alcohols or other reduced forms.
Substitution: The carboxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The specific conditions, such as temperature and solvent, depend on the desired reaction and product .
Major Products Formed
The major products formed from the reactions of this compound vary widely. For example, oxidation can produce ketones or aldehydes, while reduction can yield alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of products .
Scientific Research Applications
Viscic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing into the potential therapeutic uses of this compound, particularly in the development of new drugs.
Industry: This compound is used in the production of various industrial chemicals and materials .
Mechanism of Action
The mechanism of action of viscic acid involves its interaction with specific molecular targets and pathways. While detailed studies on this compound’s mechanism are limited, it is believed to exert its effects through the modulation of enzyme activity and signaling pathways. This can lead to various biological responses, such as antimicrobial or anti-inflammatory effects .
Comparison with Similar Compounds
Properties
Molecular Formula |
C15H22O3 |
|---|---|
Molecular Weight |
250.33 g/mol |
IUPAC Name |
2-[(2R,4aS,7R)-7-hydroxy-4a-methyl-8-methylidene-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C15H22O3/c1-9(14(17)18)11-4-6-15(3)7-5-13(16)10(2)12(15)8-11/h11-13,16H,1-2,4-8H2,3H3,(H,17,18)/t11-,12?,13-,15+/m1/s1 |
InChI Key |
GQDFYCPPHMEHJL-AEAWKSJYSA-N |
Isomeric SMILES |
C[C@@]12CC[C@H](CC1C(=C)[C@@H](CC2)O)C(=C)C(=O)O |
Canonical SMILES |
CC12CCC(CC1C(=C)C(CC2)O)C(=C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




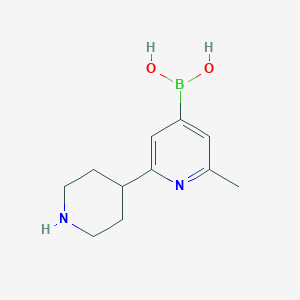
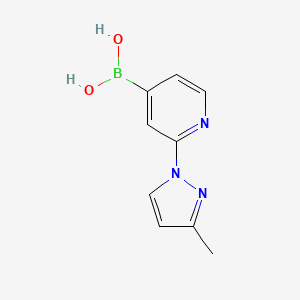
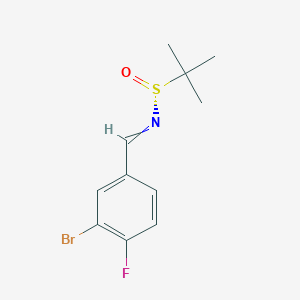
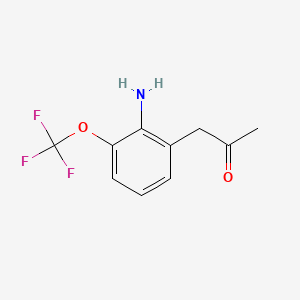

![6,7-Dimethyl-5,12-di(pyridin-4-yl)-5,12-dihydroindolo[3,2-a]carbazole](/img/structure/B14076542.png)
